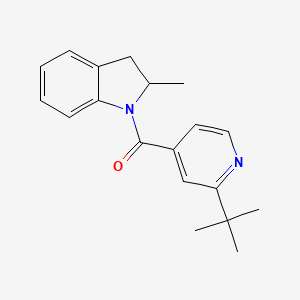![molecular formula C18H27N3O5 B4131794 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4131794.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that play a role in pain, inflammation, and mood regulation. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
Mecanismo De Acción
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids. This leads to increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce potential therapeutic effects.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide has been shown to increase levels of the endocannabinoid anandamide in the brain, which can activate cannabinoid receptors and produce potential therapeutic effects. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide has been shown to increase levels of other endocannabinoids, such as 2-arachidonoylglycerol (2-AG), which may also play a role in its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide is its selectivity for FAAH, which reduces the risk of off-target effects. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide has shown promise in preclinical studies for a wide range of conditions, suggesting its potential for broad therapeutic applications. However, one limitation of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide is its short half-life, which may limit its effectiveness in some applications.
Direcciones Futuras
Future research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide could focus on optimizing its pharmacokinetic properties to improve its effectiveness in therapeutic applications. Additionally, further studies could explore its potential for treating specific conditions, such as chronic pain or anxiety disorders. Finally, research could also investigate the potential for combining N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide with other drugs or therapies to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide has been extensively studied for its potential therapeutic benefits in a wide range of conditions, including pain, anxiety, depression, and addiction. Preclinical studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide can reduce pain and inflammation, improve mood, and reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-24-15-4-3-14(13-16(15)25-2)5-6-19-17(22)18(23)20-7-8-21-9-11-26-12-10-21/h3-4,13H,5-12H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJCZZDGKYNPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCCN2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4131715.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4131731.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4131746.png)
![N-benzyl-4-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B4131750.png)


![2-methoxy-2-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4131762.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4131771.png)
![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]alaninamide](/img/structure/B4131783.png)
![1-(diphenylmethyl)-4-[(2-ethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4131784.png)
![dimethyl 5-[({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4131795.png)
![ethyl 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4131811.png)
![methyl 5-[(diethylamino)carbonyl]-2-[({2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4131821.png)
![N-[1-(4-sec-butylphenyl)propyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4131822.png)